molecular formula C10H12O5 B1665790 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate CAS No. 30387-51-0

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

Cat. No. B1665790
CAS RN: 30387-51-0
M. Wt: 212.2 g/mol
InChI Key: SPKNARKFCOPTSY-XWPZMVOTSA-N
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Description

Chemical Reactions Analysis

Epoxides, including those with structures similar to the compound , are known to undergo a variety of chemical reactions. These include ring-opening reactions, which can occur under both acidic and basic conditions . The specific reactivity of “6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate” would likely depend on factors such as the specific arrangement of functional groups in the molecule.


Physical And Chemical Properties Analysis

Specific physical and chemical properties for “6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate” are not provided in the sources retrieved .

Scientific Research Applications

Marine Fungal Compounds

Continuous research on marine fungi, such as Penicillium sp., has led to the discovery of various compounds structurally related to 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate. These studies have been instrumental in identifying new chemical entities with potential biological activity (Wu et al., 2010).

Stereochemistry in Natural Products

Research on the stereochemistry of natural compounds, including α-pyrones from various plant species, has contributed to the understanding of the structure and potential activity of molecules closely related to 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate (Pereda-Miranda et al., 1990).

Synthesis and Reaction Studies

Research focusing on the synthesis and reactions of related compounds provides insight into the chemical behavior and potential applications of 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate. Studies like those conducted by Krishna and Srinivas (2007) offer valuable information on the synthesis strategies and reaction mechanisms of similar compounds (Krishna & Srinivas, 2007).

Structural Elucidation and Antimicrobial Properties

Research on Aspergillus caespitosus has led to the discovery of metabolites structurally related to 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate, with some showing antimicrobial properties. These studies contribute to the understanding of the structural diversity and potential biological applications of these compounds (Mizuba et al., 1975).

Conformational Analysis

Research on compounds like hypurticin, which share structural features with 6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate, has provided insights into their conformational behavior and structural characteristics. These studies contribute to the comprehensive understanding of such compounds and their potential biological activities (Mendoza-Espinoza et al., 2009).

properties

IUPAC Name

[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNARKFCOPTSY-XWPZMVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037425
Record name (+)-Asperlin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

CAS RN

30387-51-0
Record name Asperlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Asperlin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPERLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 2
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 3
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 4
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 5
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Reactant of Route 6
6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

Citations

For This Compound
1
Citations
F Nabiya, CA Devi, M Rajamiriyam - Journal of Pharmaceutical Research …, 2021
Number of citations: 1

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